



Methodology for Assessing HBI-2375 Efficacy In Vivo: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

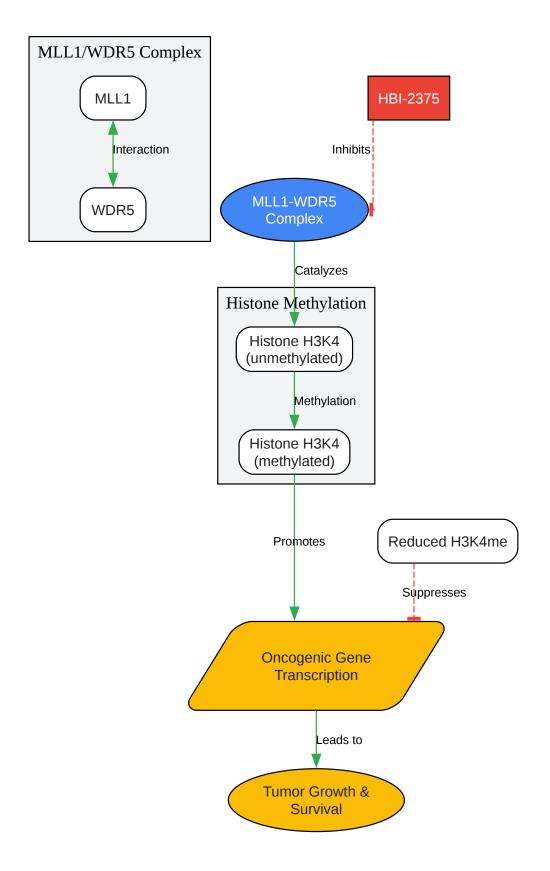
HBI-2375 is a potent and selective small molecule inhibitor of the MLL1-WDR5 interaction, a critical component of the histone methyltransferase (HMT) complex responsible for histone H3 lysine 4 (H3K4) methylation.[1][2][3][4] Dysregulation of this pathway is a key driver in various malignancies, including acute myeloid leukemia (AML) and certain solid tumors.[1][2] By disrupting the MLL1-WDR5 interaction, **HBI-2375** effectively reduces H3K4 methylation, leading to the suppression of oncogenic gene transcription and subsequent anti-tumor activity. [1][2][3][4] Furthermore, in solid tumors, **HBI-2375** has demonstrated the ability to enhance anti-tumor immunity, particularly when used in combination with checkpoint inhibitors.[1][2]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of **HBI-2375** in relevant preclinical cancer models. The methodologies described herein cover xenograft and syngeneic tumor models, pharmacodynamic biomarker analysis, and combination therapy studies.

Mechanism of Action: MLL1-WDR5 Inhibition

HBI-2375 targets the protein-protein interaction between WDR5 and the MLL1 core complex. This interaction is essential for the catalytic activity of MLL1, which mediates the methylation of H3K4. The subsequent signaling cascade is depicted below.





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Caption: **HBI-2375** inhibits the MLL1-WDR5 complex, reducing H3K4 methylation and oncogenic transcription.

Preclinical In Vivo Efficacy Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating **HBI-2375**'s anti-tumor activity.

Table 1: HBI-2375 Monotherapy Efficacy in MV4-11 AML Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
HBI-2375	40	p.o., q.d. x 21 days	77	[3][4]
HBI-2375	80	p.o., q.d. x 21 days	86	[3][4]

Table 2: HBI-2375 Combination Efficacy in Syngeneic Solid Tumor Models

Tumor Model	Combination Therapy	Key Finding	Reference
MC38 (Colorectal)	HBI-2375 + anti-PD-1 mAb	Significant inhibition of tumor growth	[1][2]
3LL (Lung Carcinoma)	HBI-2375 + anti-PD-1 mAb	Significant inhibition of tumor growth	[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vivo efficacy of **HBI-2375**.

Protocol 1: MV4-11 Acute Myeloid Leukemia (AML) Xenograft Model



This model is suitable for evaluating the direct anti-leukemic activity of HBI-2375.

- 1. Cell Culture and Preparation:
- Culture human MV4-11 AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
- Maintain cells in an exponential growth phase.
- On the day of implantation, harvest cells, wash with sterile PBS, and determine cell viability using trypan blue exclusion. Viability should be >95%.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10⁸ cells/mL. Keep on ice.[6]
- 2. Animal Husbandry and Tumor Implantation:
- Use female immunodeficient mice (e.g., NOD/SCID or SCID), 6-8 weeks old.[6]
- Anesthetize the mice.
- Subcutaneously inject 100 μL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse using a 27-gauge needle.[6]
- 3. Tumor Growth Monitoring and Treatment:
- Monitor mice for tumor formation. Once tumors are palpable, measure tumor volume twice weekly using digital calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
- Randomize mice into treatment groups when the mean tumor volume reaches 100-150 mm³.
- Prepare HBI-2375 in an appropriate vehicle for oral administration (p.o.).
- Administer HBI-2375 or vehicle control daily (q.d.) via oral gavage for 21 days.



- Record body weights three times a week as a measure of toxicity.
- 4. Endpoint and Data Analysis:
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle.[6][7]
- At the endpoint, euthanize mice and excise tumors. Record final tumor weights and volumes.
- Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Collect tumor tissue for pharmacodynamic analysis (see Protocol 3).

Protocol 2: Syngeneic Tumor Models for Combination Immunotherapy

These models, utilizing mice with a competent immune system, are essential for evaluating the immunomodulatory effects of **HBI-2375** in combination with checkpoint inhibitors.

- 1. Cell Culture and Preparation:
- Culture MC38 (murine colon adenocarcinoma) or 3LL (murine Lewis lung carcinoma) cells in appropriate media (e.g., DMEM with 10% FBS).
- Prepare cell suspensions for injection as described in Protocol 1, step 1. A typical injection dose is 1 x 10⁶ cells in 100 μL.[7]
- 2. Animal Husbandry and Tumor Implantation:
- Use female C57BL/6 mice, 6-8 weeks old.[8]
- Implant tumor cells subcutaneously into the flank as described in Protocol 1, step 2.
- 3. Treatment Regimen:
- Once tumors reach a suitable size (e.g., 50-100 mm³), randomize mice into four treatment groups:



- Vehicle Control
- HBI-2375 alone
- Anti-PD-1 mAb alone
- HBI-2375 + anti-PD-1 mAb
- Administer HBI-2375 orally according to the desired schedule.
- Administer anti-PD-1 mAb via intraperitoneal (i.p.) injection, typically twice a week.
- 4. Endpoint and Data Analysis:
- Monitor tumor growth and body weight as described in Protocol 1.
- At the study endpoint, collect tumors and spleens.
- Analyze tumor growth inhibition for each treatment group relative to the vehicle control.
- Process a portion of the tumor for immune cell profiling by flow cytometry or immunohistochemistry (see Protocol 4).

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis - H3K4 Methylation

This protocol is to confirm the mechanism of action of **HBI-2375** by measuring the target epigenetic modification in tumor tissue.

- 1. Sample Collection:
- At the end of the in vivo efficacy study (e.g., Protocol 1), collect tumor tissues from a subset of mice from each treatment group at various time points after the final dose.
- Snap-freeze tumor samples in liquid nitrogen and store at -80°C.
- 2. Histone Extraction and Western Blotting:



- Extract histones from the frozen tumor tissue using a commercial histone extraction kit or a standard acid extraction protocol.
- · Quantify protein concentration using a BCA assay.
- Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies specific for di- and tri-methylated H3K4 (H3K4me2/3) and an antibody for total Histone H3 (as a loading control).
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
- Quantify band intensity using densitometry and normalize the methylated H3K4 signal to the total H3 signal.
- 3. Immunohistochemistry (IHC):
- Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
- Section the paraffin blocks and mount on slides.
- Perform antigen retrieval using a citrate-based buffer.
- Follow a standard IHC protocol using an antibody specific for methylated H3K4.
- Visualize with a suitable detection system (e.g., DAB) and counterstain with hematoxylin.
- Analyze the staining intensity and percentage of positive cells.

Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for assessing the immunomodulatory effects of HBI-2375 in syngeneic models.

- 1. Sample Preparation:
- At the end of the study (Protocol 2), excise tumors.

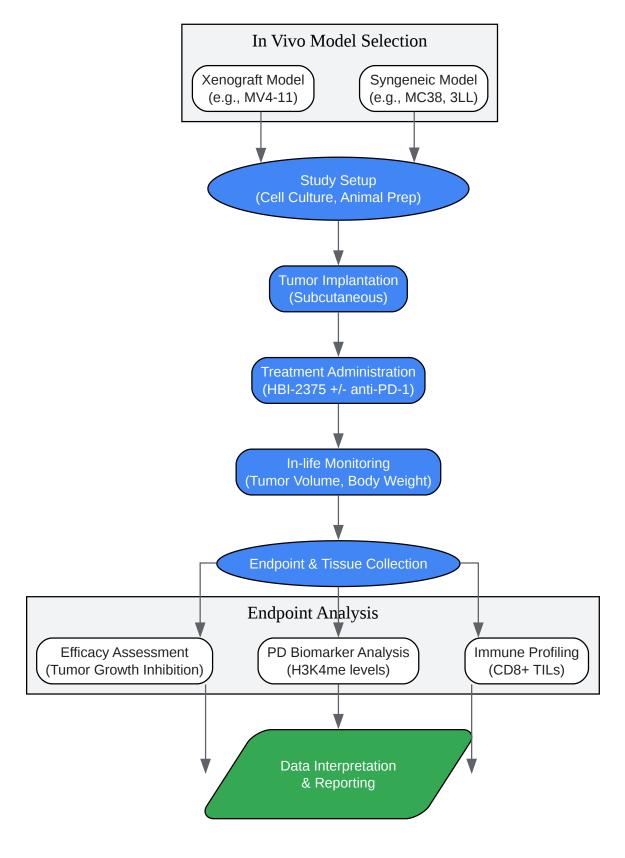


- Mechanically dissociate the tumors and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[10]
- Filter the cell suspension through a 70 μm cell strainer.[10]
- 2. Immunohistochemistry (IHC) for CD8+ T cells:
- Process formalin-fixed, paraffin-embedded tumor sections as described in Protocol 3, step 3.
- Use a primary antibody specific for mouse CD8a.[9]
- Following visualization, quantify the number of CD8+ T cells per unit area in different tumor regions (e.g., tumor core, invasive margin).[9]
- 3. Flow Cytometry:
- Stain the single-cell suspension from tumors with a panel of fluorescently-labeled antibodies to identify immune cell populations. A typical panel for T cells would include antibodies against CD45, CD3, CD4, and CD8.
- · Acquire data on a flow cytometer.
- Analyze the data to determine the percentage and absolute number of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.

Experimental and Analytical Workflow

The overall process for evaluating **HBI-2375** in vivo can be visualized as follows:





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Caption: Workflow for in vivo assessment of **HBI-2375** efficacy from model selection to data analysis.

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